
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzylamine core substituted with three methoxy groups at the 3, 4, and 5 positions, and an additional methoxypropyl group attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 3-methoxypropylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3,4,5-trimethoxybenzaldehyde with 3-methoxypropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically conducted in a solvent such as methanol or ethanol at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. It can act as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its role in treating certain diseases.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Wirkmechanismus
The mechanism of action of N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound shares the methoxypropyl group but differs in the presence of a benzenesulfonamide core.
N-(3-Methoxypropyl)acrylamide: This compound contains the methoxypropyl group attached to an acrylamide core.
4-Amino-N,N-dimethyl-benzenesulfonamide: Similar in structure but with different substituents on the benzene ring.
Uniqueness
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine is unique due to the presence of three methoxy groups on the benzylamine core, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups imparts distinct properties that make it valuable in various applications.
Eigenschaften
CAS-Nummer |
34274-04-9 |
|---|---|
Molekularformel |
C14H23NO4 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
3-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H23NO4/c1-16-7-5-6-15-10-11-8-12(17-2)14(19-4)13(9-11)18-3/h8-9,15H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
HUQQTKINPXSDCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNCC1=CC(=C(C(=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


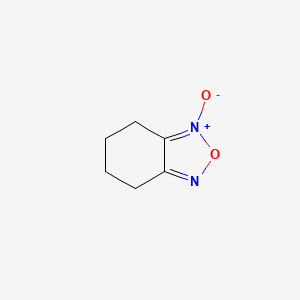
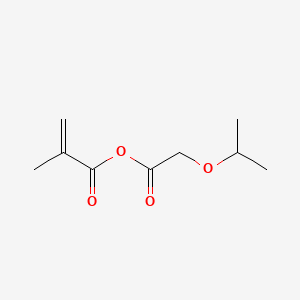
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
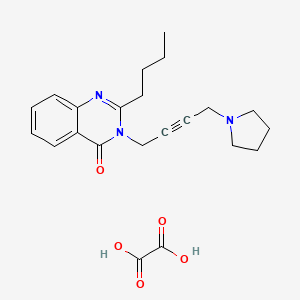

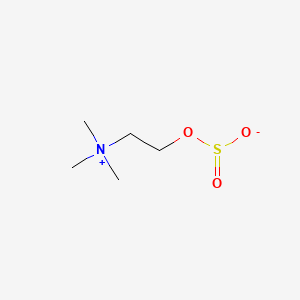
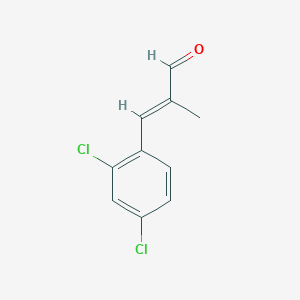

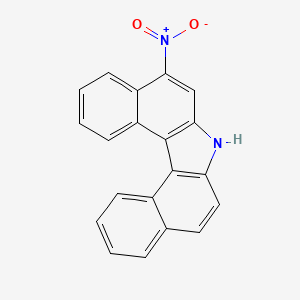
![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
